4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
CAS No.: 2097923-70-9
Cat. No.: VC6465020
Molecular Formula: C17H15F2N3O2
Molecular Weight: 331.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097923-70-9 |
|---|---|
| Molecular Formula | C17H15F2N3O2 |
| Molecular Weight | 331.323 |
| IUPAC Name | 4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
| Standard InChI | InChI=1S/C17H15F2N3O2/c18-13-4-3-12(15(19)9-13)8-16(23)21-6-7-22(17(24)11-21)14-2-1-5-20-10-14/h1-5,9-10H,6-8,11H2 |
| Standard InChI Key | OELNHADHDVAGGO-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CN=CC=C3 |
Introduction
The compound 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry. Despite the lack of specific information in the provided search results, this article aims to provide a structured overview based on general principles of organic chemistry and pharmacology.
Synthesis and Characterization
The synthesis of 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one likely involves a multi-step process starting from piperazin-2-one. The pyridin-3-yl group can be introduced via nucleophilic substitution or alkylation reactions, followed by acylation with 2,4-difluorophenylacetyl chloride.
Synthesis Steps
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Preparation of Piperazin-2-one: This involves the reaction of ethylenediamine with chloroacetyl chloride.
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Introduction of Pyridin-3-yl Group: Alkylation or nucleophilic substitution with a pyridin-3-yl derivative.
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Acylation with 2,4-Difluorophenylacetyl Chloride: Reaction with the acyl chloride to form the final compound.
Characterization Techniques
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NMR Spectroscopy: Useful for determining the structure and purity of the compound.
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Mass Spectrometry: Provides molecular weight and fragmentation patterns.
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IR Spectroscopy: Helps identify functional groups.
Potential Biological Activity
Given its structural features, 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one may exhibit biological activity relevant to various therapeutic targets. The presence of fluorine atoms can enhance lipophilicity, potentially improving bioavailability. The pyridin-3-yl group may participate in π-π interactions with biological targets.
Potential Targets
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Enzyme Inhibitors: The compound could act as an inhibitor for enzymes involved in metabolic pathways.
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Receptor Modulators: It may interact with receptors, influencing signaling pathways.
Data Tables
| Property/Application | Description |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | Approximately 361 g/mol |
| Solubility | Dependent on crystalline form and solvent |
| Potential Biological Activity | Enzyme inhibition, receptor modulation |
| Synthesis Steps | Multi-step process involving alkylation and acylation |
Future Directions
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In Vitro Studies: Assessing the compound's activity against specific biological targets.
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In Vivo Studies: Evaluating its efficacy and safety in animal models.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
These studies would provide valuable insights into the compound's potential as a therapeutic agent.
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